methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a carboxylate ester, and a benzamido group with two methoxy substituents. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-diaminobenzoyl derivatives, have been reported to inhibit coagulation factor xa (fxa) . FXa plays a crucial role in the activation of the coagulation system, being located at the junction of the intrinsic and extrinsic coagulation pathways .
Mode of Action
Similar compounds have been shown to interact with their targets, such as fxa, through the formation of multiple hydrogen bonds with specific amino acid residues . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given the potential target of fxa, it can be inferred that the compound may affect the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .
Pharmacokinetics
Compounds with similar structures have been reported to have improved solubility due to the decrease of intramolecular hydrogen bonds and the change of rigid structure .
Result of Action
Similar compounds have been reported to have antithrombotic activity, significantly prolonging prothrombin time . This suggests that the compound may have a similar effect, potentially inhibiting the formation of blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst and a base.
Amidation Reaction: The benzamido group is introduced by reacting the thiophene derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylate ester group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate: Unique due to its specific substitution pattern on the thiophene ring.
3,4-Dimethoxybenzamido derivatives: Similar in structure but may lack the thiophene ring or have different substituents.
Thiophene-2-carboxylate derivatives: Similar core structure but different functional groups attached.
Uniqueness
This compound stands out due to the combination of the thiophene ring with a phenyl group and a benzamido group with methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-16-10-9-14(11-17(16)26-2)20(23)22-15-12-18(13-7-5-4-6-8-13)28-19(15)21(24)27-3/h4-12H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVVGPXSZHSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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